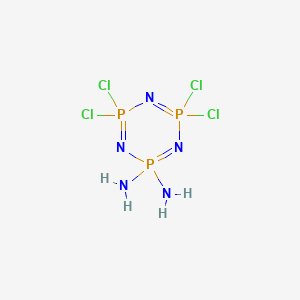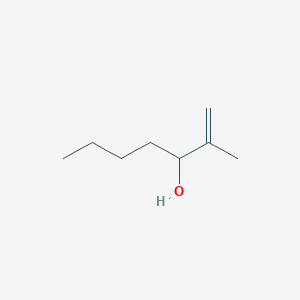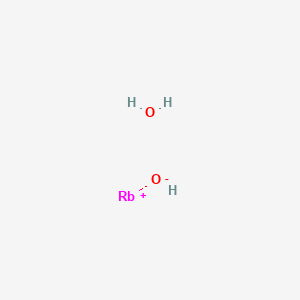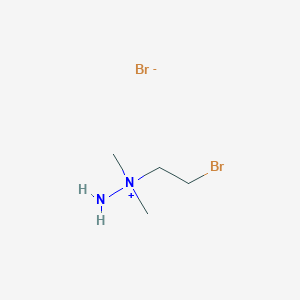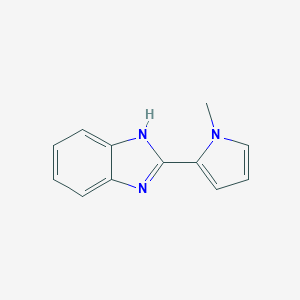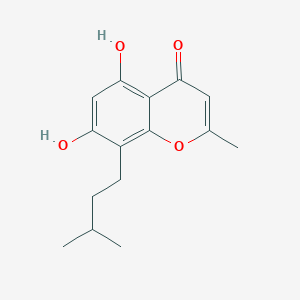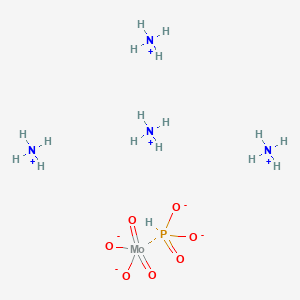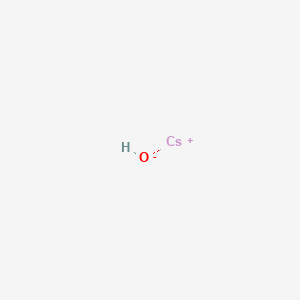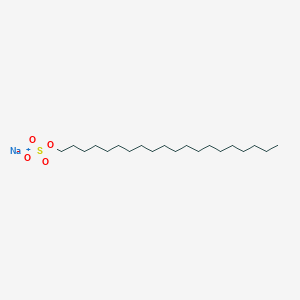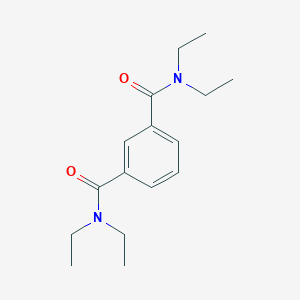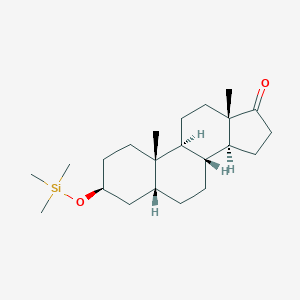
3beta-(Trimethylsiloxy)-5beta-androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-(Trimethylsiloxy)-5beta-androstan-17-one, also known as TMS, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
3beta-(Trimethylsiloxy)-5beta-androstan-17-one acts as an androgen receptor agonist, binding to the AR and activating downstream signaling pathways. This activation leads to the transcription of genes involved in various physiological processes, including muscle growth and bone density. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Effets Biochimiques Et Physiologiques
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have various biochemical and physiological effects, including increased muscle growth and bone density. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments include its high binding affinity for the AR and its potential applications in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, the limitations of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one include its potential toxicity and the need for further research to fully understand its effects on the human body.
Orientations Futures
There are many potential future directions for the study of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one, including its potential as a therapeutic agent for inflammatory diseases and its applications in the development of new AR ligands. Additionally, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body and its potential for use in other scientific research applications.
Conclusion
In conclusion, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments, its potential applications make it a valuable tool in scientific research.
Méthodes De Synthèse
3beta-(Trimethylsiloxy)-5beta-androstan-17-one can be synthesized using various methods, including the reduction of 3beta-acetoxy-5beta-androstan-17-one using lithium aluminum hydride or borane-dimethylamine complex. Another method involves the reaction of 5alpha-androstane-3,17-dione with trimethylsilyl triflate in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one.
Applications De Recherche Scientifique
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in various scientific research applications, including the study of androgen receptor (AR) ligands. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have a high binding affinity for the AR, making it a useful tool in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in the study of steroid metabolism and the synthesis of other steroid compounds.
Propriétés
Numéro CAS |
10426-96-7 |
|---|---|
Nom du produit |
3beta-(Trimethylsiloxy)-5beta-androstan-17-one |
Formule moléculaire |
C22H38O2Si |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
Clé InChI |
RKALSSDGCWGKHQ-WZYQIZRJSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



